molecular formula C13H15ClN4O4 B8810966 6-Chloro-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-9H-Purine

6-Chloro-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-9H-Purine

Cat. No.: B8810966
M. Wt: 326.73 g/mol
InChI Key: VDYNZOUPLVQLRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-9H-Purine is a complex organic compound with a unique structure that combines elements of purine and furan

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-9H-Purine typically involves multiple steps. The starting materials are often purine derivatives and furan compounds. The reaction conditions usually require specific catalysts and solvents to facilitate the formation of the desired product. For example, the use of palladium catalysts and organic solvents like dichloromethane can be common in these reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-9H-Purine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloropurin moiety, using reagents like sodium methoxide or potassium hydroxide.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology

In biological research, 6-Chloro-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-9H-Purine is studied for its potential as a biochemical probe. It can interact with specific enzymes and proteins, providing insights into their functions.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in treating certain diseases due to its ability to interact with biological targets.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals and agrochemicals. Its unique properties make it suitable for various applications, including as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of 6-Chloro-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-9H-Purine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • [4-(6-Bromopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol
  • [4-(6-Fluoropurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol

Uniqueness

The uniqueness of 6-Chloro-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-9H-Purine lies in its specific chemical structure, which allows for unique interactions with biological targets. Compared to similar compounds, it may exhibit different reactivity and biological activity due to the presence of the chlorine atom.

Properties

Molecular Formula

C13H15ClN4O4

Molecular Weight

326.73 g/mol

IUPAC Name

[4-(6-chloropurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol

InChI

InChI=1S/C13H15ClN4O4/c1-13(2)21-8-6(3-19)20-12(9(8)22-13)18-5-17-7-10(14)15-4-16-11(7)18/h4-6,8-9,12,19H,3H2,1-2H3

InChI Key

VDYNZOUPLVQLRV-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C=NC4=C3N=CN=C4Cl)CO)C

Origin of Product

United States

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